An In-depth Technical Guide to the Physicochemical Properties of O-methylisourea p-toluenesulfonate
An In-depth Technical Guide to the Physicochemical Properties of O-methylisourea p-toluenesulfonate
Abstract
O-methylisourea p-toluenesulfonate is an organic salt of significant interest in synthetic chemistry and drug development, primarily utilized as a stable and effective guanidinylating agent. The combination of the reactive O-methylisourea cation with the p-toluenesulfonate (tosylate) anion—a good leaving group and a common counterion for crystallizing basic compounds—yields a reagent with desirable handling properties. This guide provides a comprehensive technical overview of the core physicochemical properties of O-methylisourea p-toluenesulfonate. We will delve into its chemical structure, proposed synthesis, and critical parameters such as melting point, solubility, and pKa. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, offering researchers and drug development professionals a foundational understanding and practical framework for its characterization and application.
Introduction and Chemical Identity
Molecular Structure and Rationale
O-methylisourea p-toluenesulfonate is comprised of an O-methylisouronium cation and a p-toluenesulfonate anion, linked by an ionic bond. The cation is the active component for guanidinylation reactions, while the tosylate anion provides stability and crystallinity to the salt, making it easier to handle and store compared to the free base, which is inherently unstable. The tosylate group is a non-coordinating anion derived from p-toluenesulfonic acid, a strong organic acid, ensuring that the O-methylisourea cation's reactivity is not compromised.
Caption: Ionic structure of O-methylisourea p-toluenesulfonate.
Significance in Research and Development
The primary utility of O-methylisourea salts lies in their ability to convert primary and secondary amines into guanidines, a functional group prevalent in biologically active molecules, including pharmaceuticals like Zanamivir and Arginine. Methyl p-toluenesulfonate, a related compound, is a powerful methylating agent used extensively in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The tosylate salt of O-methylisourea thus represents a convergence of well-understood, synthetically useful moieties, making its characterization critical for reproducible and scalable chemical synthesis.
Synthesis and Preparation
The preparation of O-methylisourea p-toluenesulfonate is not commonly detailed in standard literature; however, a logical synthesis can be derived from established methods for other O-methylisourea salts. The most direct approach involves the reaction of urea with a methylating agent, followed by the introduction of p-toluenesulfonic acid.
Proposed Synthetic Workflow
A robust synthesis begins with the methylation of urea using dimethyl sulfate to form O-methylisourea methyl sulfate.[2][3] This intermediate can then be treated with a base to neutralize the excess acid, followed by the addition of p-toluenesulfonic acid to precipitate the desired tosylate salt. This method avoids the isolation of the unstable free base.
Caption: Proposed workflow for the synthesis of O-methylisourea p-toluenesulfonate.
Core Physicochemical Properties and Their Determination
A comprehensive understanding of a compound's physicochemical properties is essential for its effective application.[4] The properties of O-methylisourea p-toluenesulfonate are summarized below, along with protocols for their experimental verification.
Table 1: Summary of General Physicochemical Properties
| Property | Data / Predicted Value | Significance & Comments |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₃S | Derived from the combination of C₂H₇N₂O⁺ and C₇H₇O₃S⁻ ions. |
| Molecular Weight | 246.29 g/mol | Essential for stoichiometric calculations in chemical reactions. |
| Appearance | White to off-white crystalline solid | A crystalline nature is typical for organic salts and aids in purification.[5] |
| Melting Point | Predicted: 110-170 °C | A sharp melting point is an indicator of purity. The range is predicted based on related salts like O-methylisourea hemisulfate (163-167 °C) and O-methylisourea hydrogen sulfate (109-112 °C).[6][7] |
| pKa (of cation) | ~9.8 | This value, pertaining to the O-methylisouronium ion, is critical for predicting its reactivity and ionization state at a given pH.[8] The tosylate anion is the conjugate base of a strong acid (pKa ≈ -2.6) and is non-basic.[9] |
Melting Point Determination
Causality: The melting point is a fundamental property used to identify a compound and assess its purity. Impurities typically depress and broaden the melting range. For an organic salt, the melting point is influenced by the crystal lattice energy, which is a function of the size, shape, and charge of the constituent ions.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, as moisture can depress the melting point.[10]
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Load a small amount of the crystalline sample into a capillary tube.
-
Place the tube in the apparatus and heat at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.
-
Repeat with a fresh sample, heating slowly (1-2 °C/min) near the approximate range to determine the precise melting point.
-
Record the range from the first appearance of liquid to the complete liquefaction of the sample.
-
Solubility Profile
Causality: Solubility is a critical parameter that dictates the choice of solvent for reactions, purification, and formulation.[11] As an organic salt, O-methylisourea p-toluenesulfonate is expected to be soluble in polar solvents and less soluble in non-polar organic solvents. The tosylate anion will contribute some lipophilicity compared to a sulfate or chloride salt.
Table 2: Predicted Solubility Profile and Experimental Determination
| Solvent | Predicted Solubility | Experimental Protocol (Shake-Flask Method) |
|---|---|---|
| Water | Soluble | 1. Add an excess amount of the salt to a known volume of water at a constant temperature (e.g., 25 °C). 2. Agitate the mixture until equilibrium is reached (typically 24-48 hours). 3. Centrifuge to separate undissolved solid. 4. Quantify the concentration of the dissolved salt in the supernatant using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis). |
| Methanol/Ethanol | Soluble | Follow the same shake-flask protocol as for water. The tosylate moiety may enhance solubility in alcohols compared to inorganic salts.[12] |
| Acetonitrile | Moderately Soluble | Follow the same shake-flask protocol. Acetonitrile is a polar aprotic solvent often used in organic synthesis. |
| Dichloromethane | Sparingly Soluble | Follow the same shake-flask protocol. |
| Toluene / Hexane | Insoluble | Qualitative assessment is often sufficient. Add ~10 mg of the salt to 1 mL of the solvent. If it does not dissolve upon vortexing, it can be classified as insoluble. The ionic nature of the salt makes solubility in non-polar solvents highly unlikely. |
Stability and Reactivity
Causality: Understanding a compound's stability is crucial for defining appropriate storage conditions and handling procedures. The primary concerns for this salt are hydrolysis and thermal decomposition. The tosylate anion is generally stable, but the O-methylisourea cation can be susceptible to hydrolysis, especially under acidic or basic conditions, to form methanol and urea.
Experimental Protocol (Stress Testing):
-
Hydrolytic Stability:
-
Prepare solutions of the compound in acidic (pH 2), neutral (pH 7), and basic (pH 9) aqueous buffers.
-
Store the solutions at a controlled temperature (e.g., 40 °C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and analyze for the parent compound and potential degradants (e.g., urea) by HPLC.
-
-
Thermal Stability:
-
Perform Thermogravimetric Analysis (TGA) by heating a sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the onset of decomposition.
-
-
Storage: Based on stability data, the compound should be stored in a tightly closed container in a cool, dry place to protect it from moisture.[13][14]
Spectroscopic and Structural Characterization
Spectroscopic analysis provides irrefutable evidence of a compound's chemical structure.
Caption: Workflow for the physicochemical characterization of an organic salt.
Table 3: Predicted Spectroscopic Data and Interpretation
| Technique | Predicted Peaks / Signals | Interpretation & Experimental Protocol |
|---|---|---|
| ¹H NMR | • ~2.3 ppm (s, 3H): Methyl group on the tosylate aromatic ring.• ~3.8 ppm (s, 3H): Methoxy group (-OCH₃) on the isourea cation.• ~7.2 ppm (d, 2H) & ~7.7 ppm (d, 2H): Aromatic protons of the tosylate anion.• ~7.5-8.5 ppm (broad s, 4H): Exchangeable N-H protons of the isouronium cation. | Protocol: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The N-H protons may exchange with D₂O and disappear. The integration ratio of the non-exchangeable protons (3:3:2:2) is key to confirming the 1:1 stoichiometry of the salt. |
| ¹³C NMR | • ~21 ppm: Methyl carbon of tosylate.• ~55 ppm: Methoxy carbon of isourea.• ~125-145 ppm: Aromatic carbons of tosylate.• ~160 ppm: Quaternary carbon (C=N) of the isouronium cation. | Protocol: Acquire a proton-decoupled ¹³C NMR spectrum using a more concentrated sample than for ¹H NMR. This confirms the carbon skeleton of both the cation and anion. |
| FT-IR (ATR) | • 3400-3100 cm⁻¹ (broad): N-H stretching vibrations.• ~1680 cm⁻¹ (strong): C=N stretching of the isouronium system.• ~1200 & ~1030 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching of the sulfonate group. | Protocol: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. This provides rapid confirmation of key functional groups.[15] |
| Mass Spec. (ESI) | • Positive Mode (ESI+): m/z 75.06 [C₂H₇N₂O]⁺• Negative Mode (ESI-): m/z 171.01 [C₇H₇O₃S]⁻ | Protocol: Dissolve the sample in a suitable solvent like methanol/water and analyze using Electrospray Ionization Mass Spectrometry. This method confirms the exact mass of the individual cation and anion, providing definitive identification. |
Handling, Safety, and Storage
While specific toxicity data for O-methylisourea p-toluenesulfonate is not available, a conservative approach based on related compounds is warranted.
-
Hazards: O-methylisourea salts are classified as skin, eye, and respiratory irritants.[13][14][16] Tosylate-containing compounds can be sensitizers.[17] Therefore, the compound should be handled with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][16] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[16][17]
-
Skin: Wash off with soap and plenty of water.[16]
-
Inhalation: Move the person to fresh air.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] In all cases of significant exposure, seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] The compound is likely moisture-sensitive, and proper storage is crucial to maintain its integrity.[17]
Conclusion
O-methylisourea p-toluenesulfonate is a valuable synthetic reagent whose utility is underpinned by its physicochemical properties. This guide has established its structural identity and provided a framework for its synthesis and comprehensive characterization. By employing the detailed experimental protocols for determining melting point, solubility, stability, and spectroscopic characteristics, researchers can ensure the quality and consistency of this reagent, leading to more reliable and reproducible outcomes in drug discovery and chemical development.
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